3-[(4-chlorophenyl)methyl]-4-oxo-N-(pyridin-2-ylmethyl)-2-sulfanylidene-1H-quinazoline-7-carboxamide
Description
This compound is a quinazoline derivative characterized by a 4-chlorophenylmethyl substituent at position 3, a pyridin-2-ylmethyl carboxamide group at position 7, and a sulfanylidene (thione) group at position 2. The quinazoline core is a privileged scaffold in medicinal chemistry, often associated with kinase inhibition, antimicrobial activity, and anticancer properties . The sulfanylidene group at position 2 is critical for tautomeric stability and may act as a hydrogen-bond acceptor or participate in metal coordination, a feature common in enzyme inhibitors .
Properties
Molecular Formula |
C22H17ClN4O2S |
|---|---|
Molecular Weight |
436.9 g/mol |
IUPAC Name |
3-[(4-chlorophenyl)methyl]-4-oxo-N-(pyridin-2-ylmethyl)-2-sulfanylidene-1H-quinazoline-7-carboxamide |
InChI |
InChI=1S/C22H17ClN4O2S/c23-16-7-4-14(5-8-16)13-27-21(29)18-9-6-15(11-19(18)26-22(27)30)20(28)25-12-17-3-1-2-10-24-17/h1-11H,12-13H2,(H,25,28)(H,26,30) |
InChI Key |
GRYUOIQPYLUOEY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)CNC(=O)C2=CC3=C(C=C2)C(=O)N(C(=S)N3)CC4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-chlorophenyl)methyl]-4-oxo-N-[(pyridin-2-yl)methyl]-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a Friedel-Crafts alkylation reaction using 4-chlorobenzyl chloride and an appropriate catalyst such as aluminum chloride.
Attachment of the Pyridinylmethyl Group: The pyridinylmethyl group can be attached through a nucleophilic substitution reaction using 2-chloromethylpyridine and a suitable base like potassium carbonate.
Formation of the Sulfanylidene Group: The sulfanylidene group can be introduced by reacting the intermediate with a sulfur source such as Lawesson’s reagent under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Oxidation Reactions
The sulfanylidene group (C=S) is prone to oxidation under specific conditions. For analogous compounds, oxidation typically converts thiocarbonyl groups to sulfoxides (C=SO) or sulfones (C=SO₂). For example, in related quinazoline derivatives, oxidation agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) are employed .
Mechanism :
-
The sulfanylidene group reacts with oxidizing agents, leading to stepwise oxidation of the sulfur atom.
-
Conditions : Acidic or neutral environments with oxidants like H₂O₂ or KMnO₄ .
Implications :
-
Oxidation alters the compound’s electronic properties, potentially affecting its biological activity.
-
Over-oxidation may lead to degradation or formation of unwanted byproducts.
Chlorophenyl Group Substitution
The chlorophenyl moiety (4-chlorophenyl) can undergo nucleophilic aromatic substitution, replacing the chlorine atom with nucleophiles like amines, alcohols, or alkoxides.
Mechanism :
-
Electron-withdrawing groups (e.g., nitro) activate the aromatic ring for substitution.
-
Conditions : High temperatures, polar aprotic solvents (e.g., DMF), and bases like K₂CO₃.
Amide Hydrolysis
The amide bond in the carboxamide group can hydrolyze under acidic or basic conditions, yielding a carboxylic acid and amine.
Mechanism :
-
Acid-catalyzed hydrolysis: Protonation of the amide nitrogen facilitates cleavage.
-
Base-catalyzed hydrolysis: Deprotonation of the amide oxygen activates the carbonyl for nucleophilic attack.
-
Conditions : HCl or NaOH in aqueous solutions.
Reduction Reactions
The carbonyl group (C=O) in the quinazoline core can undergo reduction to form an alcohol.
Mechanism :
-
Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) donate electrons to the carbonyl carbon.
-
Conditions : Ethanol or diethyl ether as solvents.
Alkylation
The pyridin-2-ylmethyl group may participate in alkylation reactions, though this depends on reaction conditions and the presence of reactive sites.
Cyclization or Rearrangement
The quinazoline core itself may undergo cyclization or rearrangement under high-energy conditions (e.g., heating), though specific examples for this compound are not detailed in available literature.
Reaction Comparison Table
| Reaction Type | Target Functional Group | Reagents/Conditions | Outcome |
|---|---|---|---|
| Oxidation | Sulfanylidene (C=S) | H₂O₂, KMnO₄, acidic/neutral conditions | Sulfoxide (C=SO) or sulfone (C=SO₂) |
| Nucleophilic Substitution | Chlorophenyl (Cl) | Nucleophiles (e.g., NH₂⁻), DMF, K₂CO₃ | Substituted chlorophenyl derivative |
| Amide Hydrolysis | Carboxamide (-CONH₂) | HCl/NaOH, aqueous solutions | Carboxylic acid + amine |
| Reduction | Carbonyl (C=O) | NaBH₄, LiAlH₄, ethanol/diethyl ether | Alcohol (-CH₂OH) |
Research Findings and Implications
-
Oxidation : Introduces oxygen-containing functional groups, which may enhance solubility or alter bioavailability .
-
Substitution : Modifies the chlorophenyl group to explore structure-activity relationships (SAR) in drug development.
-
Hydrolysis : Generates metabolites or byproducts, critical for toxicity studies.
-
Reduction : Converts carbonyl groups to alcohols, potentially increasing compound stability.
Scientific Research Applications
Pharmacological Activities
-
Antiviral Properties
- Compounds similar to quinazoline derivatives have been investigated for their potential as antiviral agents. The structural modifications in compounds containing the quinazoline core have shown promising results against various viral pathogens, particularly through mechanisms involving inhibition of viral replication .
- Antioxidant Activity
- Antibacterial Effects
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of this compound is crucial for optimizing its biological activities. The presence of functional groups such as the 4-chlorophenyl and pyridin-2-ylmethyl moieties plays a significant role in modulating the pharmacological effects:
| Functional Group | Effect on Activity |
|---|---|
| 4-Chlorophenyl | Enhances lipophilicity and potency |
| Pyridin-2-ylmethyl | Contributes to receptor binding affinity |
| Sulfanylidene Group | Potential role in bioactivity modulation |
Case Studies
-
Synthesis and Evaluation of Antioxidant Activity
- A study synthesized new quinazoline derivatives and evaluated their antioxidant potential using various assays, including DPPH and ABTS. The results indicated that certain derivatives exhibited superior radical scavenging activity, highlighting their potential as therapeutic agents against oxidative stress .
- Antibacterial Screening
- Mechanistic Studies on Antiviral Activity
Mechanism of Action
The mechanism of action of 3-[(4-chlorophenyl)methyl]-4-oxo-N-[(pyridin-2-yl)methyl]-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide involves its interaction with specific molecular targets:
Molecular Targets: The compound targets enzymes such as kinases and proteases, which play crucial roles in cellular signaling and metabolism.
Pathways Involved: By inhibiting these enzymes, the compound can disrupt signaling pathways that are essential for cancer cell survival and proliferation, leading to cell death.
Comparison with Similar Compounds
Electron Effects of Substituents
Carboxamide Group Variations
Sulfanylidene vs. Oxidanylidene Tautomerism
- Compounds with 2-sulfanylidene (e.g., target, Analog 1–3) favor thione tautomers, which stabilize the quinazoline ring and enhance metal-binding capacity. In contrast, 4-oxidanylidene (keto group) in some analogs may alter tautomeric equilibrium, affecting reactivity .
Biological Activity
The compound 3-[(4-chlorophenyl)methyl]-4-oxo-N-(pyridin-2-ylmethyl)-2-sulfanylidene-1H-quinazoline-7-carboxamide is a member of the quinazoline family, known for its diverse biological activities, particularly in the fields of oncology and infectious diseases. Quinazolines have gained attention due to their ability to inhibit various biological pathways, making them potential candidates for drug development.
Chemical Structure and Properties
This compound possesses the following molecular characteristics:
- Molecular Formula : C22H17ClN4O2S
- Molecular Weight : 432.91 g/mol
- CAS Number : Not specified in the search results but can be derived from its structure.
Biological Activity Overview
Quinazoline derivatives exhibit a wide range of biological activities, including:
- Antitumor Activity : Many quinazoline compounds act as inhibitors of tyrosine kinase receptors (TKRs), which are overexpressed in various cancers such as breast, ovarian, and prostate cancer .
- Antimicrobial Properties : Compounds in this class have shown efficacy against both Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) .
- Anti-inflammatory Effects : Some derivatives possess anti-inflammatory properties that may be beneficial in treating chronic inflammatory diseases .
Antitumor Activity
A study demonstrated that quinazoline derivatives could inhibit cancer cell proliferation significantly. For instance, compounds with similar structures to the target compound exhibited IC50 values ranging from 7.09 μM to 29.46 μM against HepG2 (liver cancer) and MCF-7 (breast cancer) cell lines, indicating potent anticancer activity .
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Compound 19 | HepG2 | 18.79 |
| Compound 23 | MCF-7 | 11.94 |
| Target Compound | Varies | TBD |
Antimicrobial Activity
Research indicated that quinazoline derivatives are effective against various bacterial strains. The target compound's structural analogs were tested for their antibacterial properties, showing moderate to strong activity against pathogens such as Salmonella typhi and Bacillus subtilis while exhibiting weaker activity against other strains .
The biological activity of quinazolines often involves:
- Inhibition of Enzymatic Pathways : Many quinazolines inhibit specific kinases involved in cell signaling pathways critical for tumor growth.
- Interaction with Bacterial Proteins : Some compounds bind to penicillin-binding proteins (PBPs), disrupting bacterial cell wall synthesis and leading to cell death .
Pharmacokinetics and Toxicology
While the pharmacokinetic profile of the target compound has not been extensively studied, related quinazoline derivatives have shown favorable absorption and distribution characteristics. Toxicological assessments are crucial for determining safety profiles before clinical applications.
Q & A
Q. Optimization Strategies :
- Temperature control : Maintain 25–30°C during exothermic steps to avoid side reactions.
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance intermediate stability.
- Catalyst screening : Test Pd/C or nickel catalysts for cross-coupling steps to improve yields.
Basic: Which spectroscopic and crystallographic methods are most effective for characterizing this compound?
Q. Methodological Answer :
- Single-crystal X-ray diffraction : Resolve molecular geometry with mean (C–C) bond lengths of 0.005 Å and R factors ≤0.054 under 298 K conditions .
- NMR spectroscopy : Use DMSO-d₆ for solubility; monitor quinazoline protons (δ 6.8–7.5 ppm) and pyridylmethyl groups (δ 3.5–4.0 ppm) .
- IR spectroscopy : Identify carbonyl (1646 cm⁻¹) and sulfanylidene (1092 cm⁻¹) stretches .
- HPLC-MS : Confirm mass (M+H⁺ expected ~450–500 Da) and purity (>98%) .
Basic: How should researchers address solubility challenges during in vitro assays?
Q. Methodological Answer :
- Solvent systems : Test DMSO for stock solutions (≤0.1% final concentration to avoid cytotoxicity) or ethanol/water mixtures.
- Surfactants : Add 0.01% Tween-80 to improve aqueous dispersion.
- pH adjustment : Use phosphate buffers (pH 7.4) for physiological compatibility.
- Sonication : Apply 15-minute sonication to disrupt aggregates before assays.
Advanced: How to resolve contradictions in reported crystallographic data for similar quinazoline derivatives?
Methodological Answer :
Discrepancies in bond angles or disorder (e.g., in vs. 16) arise from:
- Crystallization conditions : Varying solvents (acetonitrile vs. ethanol) alter packing motifs.
- Disorder modeling : Refine occupancy ratios for disordered atoms using software like SHELXL .
- Validation metrics : Compare R factors (target <0.06) and data-to-parameter ratios (>10:1) .
Case Study : A study reported a mean C–C bond length of 0.005 Å with R = 0.054 , while another observed deviations in pyridylmethyl torsions due to solvent effects .
Advanced: What computational strategies can predict the compound’s interactions with biological targets?
Q. Methodological Answer :
- Molecular docking : Use AutoDock Vina with PubChem-derived 3D structures (InChIKey: GTQQWWSFTGMJAD) to model binding to kinases or GPCRs .
- DFT calculations : Optimize geometry at B3LYP/6-31G* level to assess electrostatic potential maps for hydrogen-bonding sites .
- MD simulations : Run 100-ns trajectories in GROMACS to evaluate stability in lipid bilayers or protein pockets.
Validation : Cross-check docking scores (e.g., ΔG < −7 kcal/mol) with experimental IC₅₀ values from enzyme assays .
Advanced: What are the key considerations when designing mechanistic studies to explore its biological activity?
Q. Methodological Answer :
- Target selection : Prioritize kinases or oxidoreductases based on structural analogs (e.g., pyridinylmethyl groups in inhibit Pfmrk ).
- Assay design :
- Enzyme inhibition : Use fluorescence polarization for real-time kinetics.
- Cellular models : Validate permeability in Caco-2 monolayers (Papp >1 × 10⁻⁶ cm/s).
- Controls : Include positive controls (e.g., staurosporine for kinase assays) and assess off-target effects via proteome-wide profiling.
Data Interpretation : Address contradictory IC₅₀ values by standardizing assay conditions (e.g., ATP concentration, pH) .
Advanced: How to analyze and mitigate degradation products during stability studies?
Q. Methodological Answer :
- Forced degradation : Expose the compound to heat (40°C), light (ICH Q1B), and hydrolytic conditions (pH 1–13).
- Analytical tools :
- Stabilizers : Add antioxidants (0.01% BHT) or lyophilize for long-term storage .
Advanced: What strategies validate the compound’s selectivity in complex biological matrices?
Q. Methodological Answer :
- SPR biosensors : Measure binding kinetics (ka/kd) against recombinant proteins.
- Chemical proteomics : Use click chemistry probes to capture off-targets in cell lysates.
- In silico filtering : Apply PAINS filters to eliminate promiscuous binders .
Case Study : A structural analog showed 10-fold selectivity for kinase X over Y due to hydrophobic pocket interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
